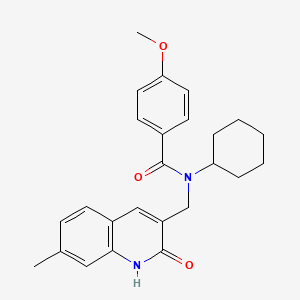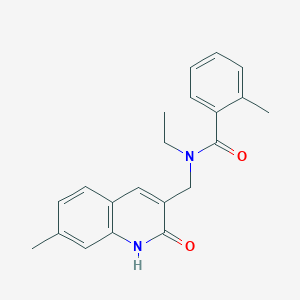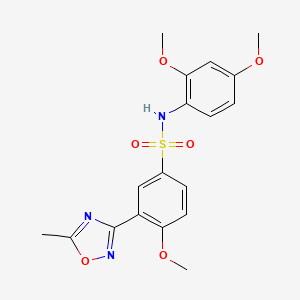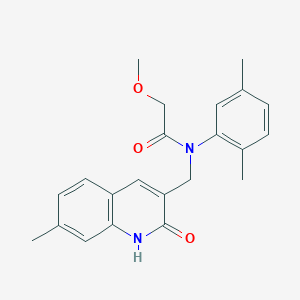
4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of inflammatory cytokines. It has also been found to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its potential as a new drug candidate for the treatment of cancer and inflammation. However, its limited solubility in water and low bioavailability may pose challenges in its development as a drug.
Future Directions
There are several future directions for the study of 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. These include further investigation into its mechanism of action, optimization of its chemical structure to improve its solubility and bioavailability, and testing its efficacy in animal models. Additionally, its potential as a diagnostic tool for cancer and inflammation should be explored.
Conclusion:
In conclusion, 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a promising compound with potential applications in the field of scientific research. Its antitumor and anti-inflammatory properties make it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and optimize its chemical structure for better drug development.
Synthesis Methods
The synthesis of 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of p-tolyl hydrazine with 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide followed by the reaction with acetic anhydride and sodium azide. This process results in the formation of the desired compound.
Scientific Research Applications
4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential applications in various areas of scientific research. It has been found to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-bromo-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-11-3-5-13(6-4-11)16-19-17(24-20-16)12(2)21-25(22,23)15-9-7-14(18)8-10-15/h3-10,12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLEKYPWUXVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)









